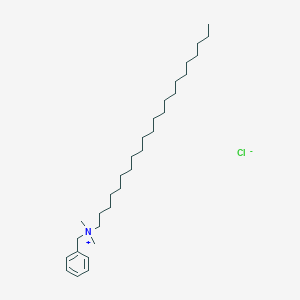

Benzyldocosyldimethylammonium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

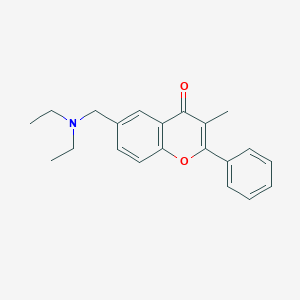

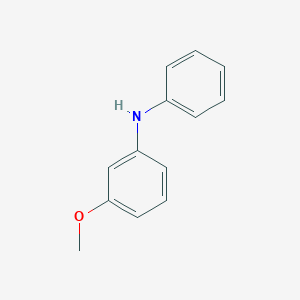

Benzyldocosyldimethylammonium chloride (BDDAC) is a quaternary ammonium compound that belongs to the class of cationic surfactants. It is widely used in various scientific research applications due to its unique properties. BDDAC is synthesized using a simple and cost-effective method, making it an attractive option for researchers.

Mechanism of Action

Benzyldocosyldimethylammonium chloride acts as a cationic surfactant by binding to the negatively charged cell membrane. It disrupts the membrane structure, leading to cell lysis and death. Benzyldocosyldimethylammonium chloride also binds to DNA, leading to the formation of stable complexes. This mechanism of action makes it an effective gene delivery agent.

Biochemical and Physiological Effects

Benzyldocosyldimethylammonium chloride has been shown to have antimicrobial properties. It is effective against both gram-positive and gram-negative bacteria. Benzyldocosyldimethylammonium chloride has also been shown to have antiviral properties. It inhibits the replication of various viruses, including herpes simplex virus and human immunodeficiency virus. Benzyldocosyldimethylammonium chloride has been shown to be non-toxic to mammalian cells at low concentrations.

Advantages and Limitations for Lab Experiments

One of the main advantages of Benzyldocosyldimethylammonium chloride is its ability to solubilize and purify membrane proteins. It is also an effective gene delivery agent. Benzyldocosyldimethylammonium chloride is cost-effective and easy to synthesize, making it an attractive option for researchers. One limitation of Benzyldocosyldimethylammonium chloride is its toxicity at high concentrations. It can also interact with other compounds, leading to unwanted side effects.

Future Directions

There are several future directions for Benzyldocosyldimethylammonium chloride research. One area of research is the development of Benzyldocosyldimethylammonium chloride-based gene delivery systems for therapeutic applications. Another area of research is the use of Benzyldocosyldimethylammonium chloride as a biosurfactant for environmental applications. Further research is needed to understand the mechanism of action of Benzyldocosyldimethylammonium chloride and its interactions with other compounds.

Conclusion

In conclusion, Benzyldocosyldimethylammonium chloride is a cationic surfactant with unique properties that make it an attractive option for scientific research. It is synthesized using a simple and cost-effective method and has a wide range of applications. Benzyldocosyldimethylammonium chloride has antimicrobial and antiviral properties and is an effective gene delivery agent. While Benzyldocosyldimethylammonium chloride has several advantages, it also has limitations and requires further research to fully understand its mechanism of action and potential applications.

Synthesis Methods

Benzyldocosyldimethylammonium chloride can be synthesized using a simple and cost-effective method. The synthesis involves the reaction of dodecylbenzene with dimethylamine and benzyl chloride. The resulting product is then quaternized with methyl chloride to obtain Benzyldocosyldimethylammonium chloride. The synthesis method is scalable and can be easily modified to obtain different variants of Benzyldocosyldimethylammonium chloride.

Scientific Research Applications

Benzyldocosyldimethylammonium chloride has a wide range of scientific research applications. It is commonly used as a surfactant and emulsifier in various industries such as cosmetics, pharmaceuticals, and food. In scientific research, Benzyldocosyldimethylammonium chloride is used as a cationic detergent for the solubilization and purification of membrane proteins. It is also used as a gene delivery agent due to its ability to form stable complexes with DNA.

properties

CAS RN |

16841-14-8 |

|---|---|

Product Name |

Benzyldocosyldimethylammonium chloride |

Molecular Formula |

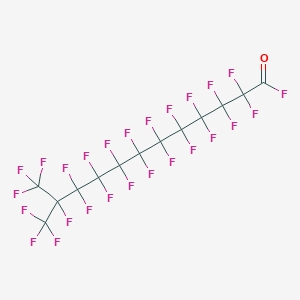

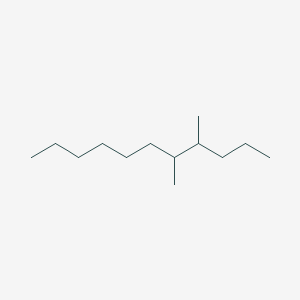

C31H58ClN |

Molecular Weight |

480.2 g/mol |

IUPAC Name |

benzyl-docosyl-dimethylazanium;chloride |

InChI |

InChI=1S/C31H58N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-29-32(2,3)30-31-27-24-23-25-28-31;/h23-25,27-28H,4-22,26,29-30H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

BWNMWDJZWBEKKJ-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |

Other CAS RN |

16841-14-8 |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.